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Compound of Interest

Compound Name: Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 4-ethynylbenzoate is a bifunctional organic building block of significant interest in

organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its

structure incorporates two key functional groups: a terminal alkyne and a tert-butyl ester. The

terminal alkyne serves as a versatile handle for carbon-carbon bond formation through

reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The

tert-butyl ester group acts as a sterically hindered, acid-labile protecting group for the

carboxylic acid, which allows for selective reactions at the alkyne terminus while preventing

interference from the acid functionality.[1][2] This protecting group can be selectively removed

under specific acidic conditions or thermal stress to reveal the carboxylic acid for further

derivatization.[3][4][5][6]

These characteristics make tert-butyl 4-ethynylbenzoate a valuable intermediate for

constructing complex molecules, including pharmaceuticals, functional polymers, and

molecular probes.[7]
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Property Value

CAS Number 111291-97-5[8]

Molecular Formula C₁₃H₁₄O₂

Molecular Weight 202.25 g/mol

Appearance Colorless or yellowish liquid

Boiling Point 120-122 °C

Solubility
Soluble in organic solvents, slightly soluble in

water

Representative Applications & Reaction Conditions
Table 1: Sonogashira Coupling Reactions The Sonogashira coupling is a powerful cross-

coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or

vinyl halide, catalyzed by palladium and copper complexes.[9][10][11]

Alkyne
Substra
te

Aryl/Vin
yl
Halide

Pd
Catalyst

Cu Co-
catalyst

Base Solvent
Temper
ature

Yield

Phenylac

etylene

Aryl

Bromide

Pd(OAc)₂

/DPEPho

s

None Cs₂CO₃ DMSO
Room

Temp.

Up to

96%[12]

Terminal

Alkyne

Aryl

Bromide

[DTBNpP

]Pd(crotyl

)Cl

None TMP DMSO
Room

Temp.

Up to

97%[13]

Terminal

Alkyne

Aryl

Iodide

Pd₂(dba)

₃ / Ligand

2

CuI Amine Various
Room

Temp.
Good[10]

Trimethyl

silylacetyl

ene

1-bromo-

4-

iodobenz

ene

Pd(PPh₃)

₄
CuI Et₃N Toluene

Room

Temp.

Not

specified[

9]
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Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click chemistry" refers to

reactions that are high-yielding, wide in scope, and generate minimal byproducts. The CuAAC

reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a

prime example.[14][15]

Alkyne
Substra
te

Azide
Substra
te

Copper
Source

Reducin
g Agent

Ligand Solvent
Temper
ature

Yield

Terminal

Alkyne

Organic

Azide
CuSO₄

Sodium

Ascorbat

e

TBTA
DMSO/t-

BuOH

Room

Temp.

Excellent

[16]

Terminal

Alkyne

Organic

Azide
CuSO₄

Sodium

Ascorbat

e

THPTA Water
Room

Temp.

Excellent

[16][17]

Sterically

Hindered

Alkyne

Sterically

Hindered

Azide

CuCl(TP

h)
None NHC Various

Room

Temp.

Excellent

[14]

Table 3: Deprotection of Tert-Butyl Esters The tert-butyl ester can be cleaved under various

conditions, most commonly using acid, to yield the corresponding carboxylic acid.
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Substrate Reagent(s) Solvent Temperature Notes

Tert-butyl ester
Trifluoroacetic

Acid (TFA)

Dichloromethane

(DCM)
Room Temp.

Common and

effective; TFA is

catalytic.[6]

Tert-butyl ester ZnBr₂
Dichloromethane

(DCM)
Room Temp.

Lewis acid

condition, can

offer

chemoselectivity.

[4]

Amphoteric

amino acid

derivative

No additional

reagents

Protic Solvents

(e.g., water)
120-240 °C

Continuous flow,

high-temperature

hydrolysis.[3]

Tert-butyl

benzoate
Powdered KOH

Tetrahydrofuran

(THF)
Room Temp.

Base-mediated

cleavage, safer

alternative to

other methods.

[5]

Tert-butyl ester
Aqueous

Phosphoric Acid
Various Room Temp.

Mild,

environmentally

benign method.

[5][18]

Experimental Protocols
Protocol 1: General Procedure for Sonogashira
Coupling
This protocol describes a general method for the copper-free Sonogashira coupling of tert-
butyl 4-ethynylbenzoate with an aryl bromide.

Materials:

Tert-butyl 4-ethynylbenzoate
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Aryl bromide

Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)[13]

Base (e.g., 1,1,3,3-Tetramethylguanidine (TMP) or Cs₂CO₃, 2 equivalents)[13]

Anhydrous, degassed solvent (e.g., DMSO or Toluene)

Schlenk flask or reaction vial with a magnetic stir bar

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), tert-
butyl 4-ethynylbenzoate (1.2-1.5 equiv), palladium precatalyst (0.025 equiv), and a

magnetic stir bar.

Evacuate and backfill the flask with inert gas three times.

Add the anhydrous, degassed solvent via syringe.

Add the base (2.0 equiv) to the mixture.

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding water or a saturated aqueous solution of

NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three

times.

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

coupled product.
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Protocol 2: General Procedure for CuAAC (Click
Chemistry)
This protocol describes a general method for the copper-catalyzed cycloaddition of tert-butyl
4-ethynylbenzoate with an organic azide.

Materials:

Tert-butyl 4-ethynylbenzoate (1.0 equiv)

Organic azide (1.0-1.1 equiv)

Copper(II) sulfate (CuSO₄) (1-5 mol%)

Sodium ascorbate (5-10 mol%)

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

Reaction vial with a magnetic stir bar

Procedure:

In a reaction vial, dissolve tert-butyl 4-ethynylbenzoate and the organic azide in the

chosen solvent system (e.g., t-BuOH/H₂O 1:1).

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

In another vial, prepare an aqueous solution of CuSO₄.

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A

color change is often observed as Cu(I) is generated.

Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to

24 hours. Monitor progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the 1,2,3-

triazole product.

Protocol 3: General Procedure for Tert-Butyl Ester
Deprotection
This protocol describes a standard method for the acidic cleavage of the tert-butyl ester to yield

4-ethynylbenzoic acid.

Materials:

Tert-butyl 4-ethynylbenzoate derivative

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Round-bottomed flask with a magnetic stir bar

Procedure:

Dissolve the tert-butyl 4-ethynylbenzoate derivative (1.0 equiv) in dichloromethane in a

round-bottomed flask. A typical concentration is 0.1-0.5 M.

Cool the solution in an ice bath (0 °C).

Slowly add trifluoroacetic acid (TFA) to the solution (typically 5-10 equivalents, or as a 20-

50% solution in DCM). The released tert-butyl cation is scavenged by TFA to form

isobutylene.[6]

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor

the deprotection by TLC, observing the disappearance of the starting material.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

Co-evaporation with a solvent like toluene can help remove residual TFA.
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The resulting crude 4-ethynylbenzoic acid derivative can be used directly or purified further

by recrystallization or column chromatography if necessary.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Tert-butyl 4-ethynylbenzoate

4-Ethynylbenzoic Acid

Esterification
(Acid Catalyst)

Tert-butanol

Tert-butyl 4-ethynylbenzoate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sonogashira Coupling Workflow
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Deprotection and Functionalization Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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